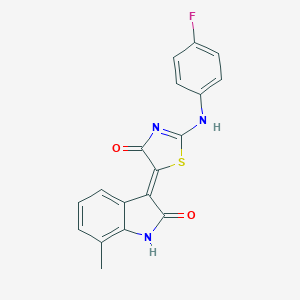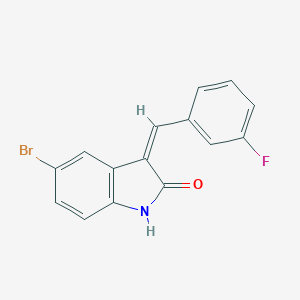
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one is a synthetic compound that belongs to the family of thiazole derivatives. It has gained significant attention in recent years due to its diverse pharmacological properties. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of protein kinase B, which is involved in the regulation of cell survival and proliferation. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, further studies are needed to investigate its potential use in combination therapy with other anticancer agents.
Synthesemethoden
The synthesis of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, 7-methyl-1H-indole-2,3-dione, and rhodanine in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions. The yield of the reaction is improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its anti-tuberculosis activity.
Eigenschaften
Molekularformel |
C18H12FN3O2S |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-3-2-4-12-13(16(23)21-14(9)12)15-17(24)22-18(25-15)20-11-7-5-10(19)6-8-11/h2-8H,1H3,(H,21,23)(H,20,22,24)/b15-13- |
InChI-Schlüssel |
GTUPJBBTWAEKQD-SQFISAMPSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)/C(=C/3\C(=O)N=C(S3)NC4=CC=C(C=C4)F)/C(=O)N2 |
SMILES |
CC1=CC=CC2=C1NC(=O)C2=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone](/img/structure/B307755.png)

![N-{4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B307761.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B307762.png)
![5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B307763.png)
![3-(Ethylthio)-6-(2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307766.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)

![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)